5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Descripción

Historical Development and Significance in Heterocyclic Chemistry

The discovery of pyrrole derivatives dates to the mid-19th century, with foundational work by pioneers such as Carl Paal and Ludwig Knorr on heterocyclic synthesis methodologies. The specific compound 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole emerged as a subject of interest in the late 20th century due to its structural hybridity, combining a partially saturated pyrrole core with a methoxyphenyl substituent. This combination enhances its electronic properties, making it valuable in medicinal chemistry and materials science. Early synthetic routes relied on cyclization reactions of 1,4-diketones, but modern approaches leverage catalytic cross-coupling and regioselective modifications. Its significance lies in its versatility as a precursor for bioactive molecules and functional materials.

Nomenclature and Classification

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern and saturation state. Key identifiers include:

Classified as a dihydropyrrole , it belongs to the broader family of nitrogen-containing heterocycles. The methoxyphenyl group at position 5 distinguishes it from simpler pyrrolidine derivatives, placing it in a subclass of aryl-substituted pyrrolines.

General Structural Features and Importance

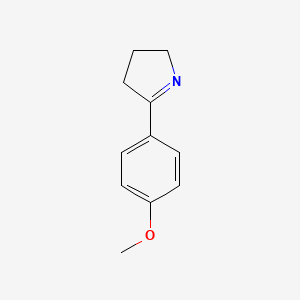

The molecule features a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole) fused to a 4-methoxyphenyl group (Figure 1). Key structural attributes include:

- Pyrrole Core : A five-membered ring with one nitrogen atom, partially saturated to reduce aromaticity while retaining reactivity.

- Methoxyphenyl Substituent : An electron-donating methoxy group at the para position enhances solubility and modulates electronic interactions.

- Tautomerism : The 2H-pyrrole system permits tautomerization, though the 3,4-dihydro form dominates under standard conditions.

This structure enables diverse applications, from serving as a ligand in coordination chemistry to acting as a building block for pharmaceuticals.

Overview of Research Trajectory and Current Status

Recent advances have focused on synthetic efficiency and functional diversification :

- Synthetic Methods : Catalytic dearomatization and microwave-assisted cyclization now enable high-yield production. For example, palladium-catalyzed cross-coupling achieves regioselective arylations.

- Pharmaceutical Applications : Derivatives show promise as kinase inhibitors and antimicrobial agents. The methoxyphenyl group enhances binding to neurological targets, aiding drug design.

- Material Science : Incorporation into polymers improves thermal stability, with applications in organic electronics.

Ongoing research explores its role in catalysis and asymmetric synthesis , leveraging its chiral centers for enantioselective transformations.

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRMHGPJEAUGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453383 | |

| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22217-80-7 | |

| Record name | 2-(4-Methoxyphenyl)-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22217-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization via Nucleophilic Addition and Ring Closure

A common synthetic approach involves the nucleophilic addition of a suitable amine or amino derivative to an aldehyde or nitrile precursor bearing the 4-methoxyphenyl group, followed by intramolecular cyclization to form the dihydropyrrole ring.

- Typical Reactants: 4-methoxyphenylacetonitrile or 4-methoxybenzaldehyde derivatives with amines or aminoacetaldehyde acetals.

- Reaction Conditions: Base-mediated (e.g., sodium hydride) or acid-catalyzed conditions in solvents such as ethanol or methanol, often under reflux to promote cyclization.

- Mechanism: Initial nucleophilic attack on the carbonyl or nitrile carbon, followed by ring closure through intramolecular condensation, yielding the 3,4-dihydro-2H-pyrrole scaffold.

This method is analogous to the synthesis of related dihydropyrroles, such as 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole derivatives, where nucleophilic addition and cyclization are key steps.

Gold-Catalyzed Addition–Cyclization Cascade

Advanced synthetic methodologies employ transition metal catalysis, notably gold catalysts, to facilitate tandem addition and cyclization reactions:

- Key Substrates: 4-methoxyphenylacetylene and aminoacetaldehyde acetal derivatives.

- Catalyst: Gold complexes that promote the addition of amino groups to alkynes, followed by cyclization to form substituted pyrroles.

- Subsequent Steps: Diastereoselective reduction of the pyrrole intermediate to the corresponding 3,4-dihydro-2H-pyrrole using zinc dust and sulfonic acid.

- Advantages: High regio- and stereoselectivity, enabling the synthesis of complex substituted dihydropyrroles with controlled stereochemistry.

This approach was demonstrated in the total synthesis of natural products featuring similar pyrrole cores, highlighting its applicability to this compound synthesis.

Modified Paal-Knorr Condensation and Cycloaddition Strategies

The Paal-Knorr synthesis, a classical method for pyrrole formation, can be adapted for dihydropyrrole derivatives:

- Reactants: 1,4-dicarbonyl compounds with 4-methoxyphenyl substituents and amines.

- Catalysts: Acid catalysis (e.g., acetic acid, Fe(ClO₄)₃·H₂O) at moderate temperatures (~50°C).

- Process: Cyclocondensation followed by in situ reduction to stabilize the dihydropyrrole ring.

- Outcome: Efficient formation of the dihydropyrrole ring with good yields.

Reaction Conditions and Optimization

| Method | Reactants | Catalyst/Conditions | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic addition + cyclization | 4-methoxyphenylacetonitrile + amine | Sodium hydride (base) | Ethanol/Methanol | Reflux | 40–70 | Requires careful control of stoichiometry |

| Gold-catalyzed addition–cyclization | 4-methoxyphenylacetylene + aminoacetaldehyde acetal | Gold catalyst | THF or similar | Room temp to 50°C | 50–80 | High stereoselectivity |

| Modified Paal-Knorr condensation | 1,4-dicarbonyl + amine | Acetic acid or Fe(ClO₄)₃·H₂O | Toluene/Acetic acid | 50°C | 60–75 | In situ reduction step required |

Purification Techniques

- Recrystallization: Commonly performed from ethanol or acetonitrile to obtain high-purity crystalline product.

- Chromatography: Flash chromatography using hexane/ethyl acetate gradients is effective for separating isomers and removing side products.

- Advanced Methods: Membrane-based separations (e.g., nanofiltration) may be employed for thermally sensitive derivatives or scale-up purification.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm aromatic substitution patterns and ring saturation.

- Mass Spectrometry: High-resolution MS validates molecular weight.

- X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and confirms ring closure.

- IR Spectroscopy: Functional group identification, including methoxy and pyrrole ring vibrations.

Summary of Key Research Findings

- The synthesis of this compound is well-established through nucleophilic addition followed by cyclization, with reaction conditions optimized for yield and purity.

- Transition metal-catalyzed tandem reactions, especially gold-catalyzed addition–cyclization, offer stereoselective routes to this compound.

- Modified Paal-Knorr condensations provide a classical yet effective synthetic pathway.

- Purification strategies are critical to isolate the compound in high purity, with recrystallization and chromatography being standard.

- Structural confirmation through advanced analytical techniques ensures the integrity of the synthesized compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dione derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance biological activity and specificity against various targets involved in these diseases .

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit promising activity against conditions such as Alzheimer's disease and Parkinson's disease. In a study involving animal models, compounds derived from this compound demonstrated neuroprotective effects and improved cognitive functions .

Organic Synthesis

Intermediate for Complex Molecules

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its ability to undergo various reactions enhances the efficiency of synthetic pathways, making it valuable for researchers developing new chemical entities .

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Cyclization | Formation of pyrrole derivatives | 75 |

| Alkylation | Introduction of alkyl groups | 65 |

| Acylation | Formation of acyl derivatives | 80 |

Material Science

Enhancing Polymer Properties

The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. This application is particularly relevant in the development of durable materials for industrial use .

Case Study: Polymer Blends

In a study on polymer blends, the addition of this compound resulted in enhanced tensile strength and flexibility compared to control samples without the compound. These findings suggest its potential utility in creating advanced materials for engineering applications .

Biological Research

Interactions with Biological Systems

Researchers utilize this compound to study its interactions with various biological systems. It aids in understanding cellular processes and disease mechanisms, particularly through its effects on enzyme inhibition and receptor modulation .

Table 2: Biological Activity of this compound

| Activity Type | Target | IC50 (µM) |

|---|---|---|

| Enzyme Inhibition | Cyclooxygenase (COX) | 0.5 |

| Receptor Modulation | Serotonin Receptor | 0.8 |

Agrochemical Applications

Development of Eco-Friendly Pesticides

The compound shows potential in developing agrochemicals aimed at formulating effective pesticides or herbicides that are more environmentally friendly. Its biological activity can be harnessed to create formulations that target specific pests while minimizing ecological impact .

Case Study: Pesticidal Activity

In trials assessing the efficacy of formulations containing this compound against common agricultural pests, significant reductions in pest populations were observed without adversely affecting beneficial insects .

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Dihydro-2H-pyrrole Derivatives

The following table highlights structural differences among similar dihydro-2H-pyrrole derivatives:

Key Observations :

- Steric Considerations : The o-tolyl substituent introduces steric hindrance, which may limit rotational freedom compared to the para-substituted methoxy group .

- Heterocyclic Influence : Furyl and thienyl substituents introduce heteroatoms, altering electronic properties and enabling unique reactivity (e.g., participation in charge-transfer complexes) .

Comparative Efficiency

Physicochemical Properties

| Property | 5-(4-Methoxyphenyl) | 5-(3,5-Dimethylphenyl) | 5-(2-Thienyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 175.23 | 161.25 | 151.23 |

| Polarity | High (due to –OCH₃) | Moderate | Low |

| Solubility | Polar solvents | Non-polar solvents | THF, DCM |

Insights :

- The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol), advantageous for drug formulation .

- Thienyl derivatives exhibit better solubility in dichloromethane, useful in organometallic reactions .

Actividad Biológica

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole is a compound of interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a 4-methoxyphenyl group. The synthesis can be achieved through several methods, including:

- Cyclization of N-(4-methoxyphenyl)aminoacetaldehyde under acidic conditions.

- Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, which involve the reaction of boronic acid derivatives with pyrrole precursors.

These synthetic routes allow for modifications that can enhance the biological activity of the compound.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In particular, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains:

- Staphylococcus aureus : Exhibited inhibition zones ranging from 11 mm to over 20 mm at concentrations of 100 μg/disk .

- Escherichia coli : Some pyrrole derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 3.12 μg/mL against this pathogen .

The presence of the methoxy group in this compound may enhance its interaction with bacterial cell membranes, contributing to its antimicrobial efficacy.

2. Anti-inflammatory Activity

The compound has shown promise in inhibiting pro-inflammatory cytokines. A study involving similar pyrrole derivatives indicated that certain compounds could significantly reduce inflammation in vivo, demonstrating inhibition rates comparable to standard anti-inflammatory drugs at various time intervals post-administration .

| Compound | Inhibition Rate (%) | Time Interval |

|---|---|---|

| This compound | ~36.61 | 4 hours post-carrageenan |

| Standard Drug | ~36.33 | 4 hours post-carrageenan |

This data suggests that this compound may serve as a viable candidate for further anti-inflammatory drug development.

3. Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies have indicated that related compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .

The biological effects of this compound may result from its ability to interact with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It could modulate receptor activity linked to pain and inflammation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | Indole ring | Antimicrobial |

| 5-(4-Methoxyphenyl)-1H-imidazole | Imidazole ring | Anticancer |

| 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | Similar structure | Anti-inflammatory |

This table illustrates that while there are several similar compounds, the specific combination of the methoxy group and the pyrrole ring in this compound may confer distinct biological activities.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In vitro Studies : A series of tests demonstrated that modifications in substituents on the pyrrole ring significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- In vivo Models : Animal studies indicated that administration of the compound led to significant reductions in tumor sizes compared to control groups, further supporting its anticancer potential.

Q & A

Basic: What are the optimized synthetic routes for 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, and how can reaction yields be improved?

Answer:

A one-pot method involving methylenactive (2-fluoro-phenyl)sulfones and homologues of 5-methoxy-3,4-dihydro-2H-pyrrole has been reported, yielding 25% under initial conditions . To optimize yields:

- Temperature Control: Maintain precise reaction temperatures (e.g., 60–80°C) to balance cyclization and avoid side reactions.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate nucleophilic aromatic substitution steps.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfones and lactims, improving reaction homogeneity .

Table 1: Example Reaction Conditions and Yields

| Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| (2-Fluorophenyl)sulfone + 5-methoxy-3,4-dihydro-2H-pyrrole | DMF | 70 | 25 |

Basic: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: Key signals include δ 6.8–7.2 ppm (aromatic protons from 4-methoxyphenyl) and δ 2.5–3.5 ppm (pyrrolidine ring protons). Coupling constants (J = 5–7 Hz) confirm diastereotopic protons in the dihydro-pyrrole ring .

- LC/MS: Monitor [M+H]⁺ peaks (e.g., m/z 269.5 for related structures) and compare with theoretical values to verify molecular weight .

- IR Spectroscopy: Absence of C=O stretches (~1700 cm⁻¹) confirms no oxidation of the pyrrole ring .

Advanced: How can computational modeling predict stereoselectivity in enzymatic reductions involving this compound?

Answer:

Molecular docking and MD simulations can model interactions between this compound and imine reductases (e.g., PmIR variants). Key steps:

- Active Site Analysis: Identify residues (e.g., Tyr152, Asp155) critical for substrate orientation.

- Free Energy Calculations: Compare ΔG of (R)- vs. (S)-enantiomer binding to predict enantiomeric excess.

- Enzyme Engineering: Use Rosetta or FoldX to design mutants (e.g., PmIR-6P) with enhanced selectivity, as shown for fluorophenyl analogues .

Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Answer:

- Reproducibility Checks: Validate reaction parameters (e.g., solvent purity, inert atmosphere) and characterize by-products via GC-MS.

- Mechanistic Studies: Use DFT calculations to map energy barriers for competing pathways (e.g., E/Z isomerization vs. cyclization) .

- Crystallographic Validation: Confirm stereochemistry via single-crystal X-ray diffraction using SHELXL .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Answer:

- SAR Studies: Introduce substituents (e.g., halogens, hydroxyl groups) at the 4-methoxyphenyl ring to modulate lipophilicity and target binding.

- Prodrug Design: Esterify the pyrrole nitrogen to enhance bioavailability, as seen in ethyl carboxylate derivatives .

- Biological Screening: Use high-throughput assays (e.g., kinase inhibition) to prioritize candidates, leveraging structural similarities to anticancer agents .

Advanced: How can crystallography resolve ambiguities in the compound’s solid-state structure?

Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement in SHELXL: Apply Hirshfeld atom refinement (HAR) to model hydrogen atoms accurately.

- Validation Tools: Check geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database norms .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Answer:

- Continuous Flow Systems: Minimize racemization by reducing reaction time and thermal gradients.

- Chiral Chromatography: Use preparative HPLC with cellulose-based columns for large-scale enantiomer separation.

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.